N'-[(E)-(3-chloro-4-nitrophenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide
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Overview
Description
N’~1~-[(E)-1-(3-CHLORO-4-NITROPHENYL)METHYLIDENE]-2-(4-CHLOROPHENOXY)ACETOHYDRAZIDE is a synthetic organic compound characterized by its complex structure, which includes chlorinated and nitro-substituted aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(3-CHLORO-4-NITROPHENYL)METHYLIDENE]-2-(4-CHLOROPHENOXY)ACETOHYDRAZIDE typically involves a multi-step process:
Formation of the Hydrazide Intermediate: The initial step involves the reaction of 4-chlorophenoxyacetic acid with hydrazine hydrate to form 2-(4-chlorophenoxy)acetohydrazide.
Condensation Reaction: The hydrazide intermediate is then reacted with 3-chloro-4-nitrobenzaldehyde under acidic conditions to form the final product. This step is usually carried out in an ethanol solvent with a catalytic amount of acetic acid to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of N’~1~-[(E)-1-(3-CHLORO-4-NITROPHENYL)METHYLIDENE]-2-(4-CHLOROPHENOXY)ACETOHYDRAZIDE would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(3-CHLORO-4-NITROPHENYL)METHYLIDENE]-2-(4-CHLOROPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The chlorine atoms on the aromatic rings can participate in nucleophilic aromatic substitution reactions, where they are replaced by nucleophiles such as amines or thiols.
Hydrolysis: The hydrazide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and hydrazine derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, tin(II) chloride.
Nucleophiles: Amines, thiols.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Reduction: 3-chloro-4-aminophenyl derivative.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Hydrolysis: 4-chlorophenoxyacetic acid and hydrazine derivatives.
Scientific Research Applications
N’~1~-[(E)-1-(3-CHLORO-4-NITROPHENYL)METHYLIDENE]-2-(4-CHLOROPHENOXY)ACETOHYDRAZIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Agricultural Chemistry: It may be used as a precursor for the synthesis of herbicides and pesticides.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N’~1~-[(E)-1-(3-CHLORO-4-NITROPHENYL)METHYLIDENE]-2-(4-CHLOROPHENOXY)ACETOHYDRAZIDE exerts its effects involves its interaction with cellular components:
Molecular Targets: It can bind to enzymes and proteins, inhibiting their function. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects.
Pathways Involved: The compound can induce oxidative stress in cells by generating reactive oxygen species, leading to cell death in cancer cells or microorganisms.
Comparison with Similar Compounds
Similar Compounds
N’~1~-[(E)-(2-CHLORO-5-NITROPHENYL)METHYLIDENE]-2-{[5-(4-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE: Similar in structure but with different substituents, leading to variations in biological activity.
N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-2-(4-METHOXYPHENOXY)ACETOHYDRAZIDE: Another related compound with different substituents that may affect its reactivity and applications.
Uniqueness
N’~1~-[(E)-1-(3-CHLORO-4-NITROPHENYL)METHYLIDENE]-2-(4-CHLOROPHENOXY)ACETOHYDRAZIDE is unique due to its specific combination of chlorinated and nitro-substituted aromatic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research in various scientific fields.
Properties
Molecular Formula |
C15H11Cl2N3O4 |
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Molecular Weight |
368.2 g/mol |
IUPAC Name |
N-[(E)-(3-chloro-4-nitrophenyl)methylideneamino]-2-(4-chlorophenoxy)acetamide |
InChI |
InChI=1S/C15H11Cl2N3O4/c16-11-2-4-12(5-3-11)24-9-15(21)19-18-8-10-1-6-14(20(22)23)13(17)7-10/h1-8H,9H2,(H,19,21)/b18-8+ |
InChI Key |
KOCBNCPHBQLWMK-QGMBQPNBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1OCC(=O)N/N=C/C2=CC(=C(C=C2)[N+](=O)[O-])Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NN=CC2=CC(=C(C=C2)[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
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